molecular formula C11H16ClN B034108 N-(3-Chloropropyl)phenylethylamine CAS No. 110970-01-9

N-(3-Chloropropyl)phenylethylamine

Cat. No. B034108
CAS RN: 110970-01-9
M. Wt: 197.7 g/mol
InChI Key: RTSLIXBWXGFKKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Chloropropyl)phenylethylamine, also known as CPPE, is a chemical compound that belongs to the class of phenethylamines. It is a psychoactive substance that has been the subject of scientific research due to its potential therapeutic applications. CPPE is a derivative of phenylethylamine, which is a naturally occurring neurotransmitter in the human brain. CPPE has been found to exhibit a range of biochemical and physiological effects, which make it a promising candidate for further research.

Mechanism of Action

N-(3-Chloropropyl)phenylethylamine acts as a partial agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. It also acts as a dopamine reuptake inhibitor, which increases the concentration of dopamine in the brain. The exact mechanism of action of N-(3-Chloropropyl)phenylethylamine is not fully understood, but it is believed to modulate the activity of various neurotransmitters in the brain.
Biochemical and Physiological Effects:
N-(3-Chloropropyl)phenylethylamine has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, which are neurotransmitters that play a key role in mood regulation. N-(3-Chloropropyl)phenylethylamine has also been found to enhance cognitive function, improve memory, and reduce anxiety and depression.

Advantages and Limitations for Lab Experiments

N-(3-Chloropropyl)phenylethylamine is a promising candidate for further research due to its potential therapeutic applications. However, there are some limitations to its use in lab experiments. N-(3-Chloropropyl)phenylethylamine is a psychoactive substance that can have variable effects depending on the dosage and individual response. It is also a controlled substance that requires special permits and protocols for handling and storage.

Future Directions

There are several future directions for research on N-(3-Chloropropyl)phenylethylamine. One area of interest is its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(3-Chloropropyl)phenylethylamine has been found to have neuroprotective properties, which make it a promising candidate for further research in this area. Another area of interest is its potential use as a cognitive enhancer. N-(3-Chloropropyl)phenylethylamine has been found to improve memory and cognitive function, which make it a potential treatment for cognitive impairments. Further research is needed to fully understand the mechanism of action of N-(3-Chloropropyl)phenylethylamine and its potential therapeutic applications.

Scientific Research Applications

N-(3-Chloropropyl)phenylethylamine has been the subject of scientific research due to its potential therapeutic applications. It has been found to exhibit a range of biochemical and physiological effects, which make it a promising candidate for further research. N-(3-Chloropropyl)phenylethylamine has been studied for its potential use as an antidepressant, anxiolytic, and cognitive enhancer. It has also been found to have neuroprotective properties, which make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

110970-01-9

Product Name

N-(3-Chloropropyl)phenylethylamine

Molecular Formula

C11H16ClN

Molecular Weight

197.7 g/mol

IUPAC Name

3-chloro-N-(2-phenylethyl)propan-1-amine

InChI

InChI=1S/C11H16ClN/c12-8-4-9-13-10-7-11-5-2-1-3-6-11/h1-3,5-6,13H,4,7-10H2

InChI Key

RTSLIXBWXGFKKQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCNCCCCl

Canonical SMILES

C1=CC=C(C=C1)CCNCCCCl

synonyms

CPPEA
N-(3-chloropropyl)phenylethylamine

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of phenethylamine (7.1 g, 7.38 ml, 58.5 mmol) and bromochloropropane (3.07 g, 1.93 ml, 19.5 mmol) in acetonitrile (15 ml) is stirred for 16 h. In the course of the reaction a white crystalline solid forms. Saturated aqueous NaHCO3 solution is added to adjust the pH to 9-10. The free amine is extracted three times with AcOEt. The combined organic phases are dried over Na2SO4. Evaporation of the solvent in vacuo yields a yellow oil. It is purified by chromatography on silica-gel (dichloromethane/MeOH, 95:5), yielding the title compound (1.02 g) in 26% as a slightly yellow oil which crystallizes on standing: 1H-NMR (CDCl3): δ (ppm) 1.91 (quint., 2H, CH2CH2N), 2.75 (m, 4H), 2.81-2.89 (m, 2H), 3.59 (t, 2H, CH2Cl), 7.20 (m, 3Harom), 7.24-7.32 (m, 2Harom).
Quantity
7.38 mL
Type
reactant
Reaction Step One
Quantity
1.93 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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